N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to an imidazole core and substituted with a 2-methylphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability while maintaining hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-16(13)20-24-19(25-28-20)17-10-26(12-22-17)11-18(27)23-15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUVAXMSOUIPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole and imidazole rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole-imidazole hybrid contrasts with 1,2,3-triazoles (6m) and thiadiazoles (). Sulfanyl-containing analogs (e.g., and ) may exhibit altered redox properties compared to the target’s oxadiazole, affecting metabolic stability .
Substituent Effects: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl (6m) alters steric and electronic profiles, which could influence receptor binding. Para-substituted chlorophenyls often enhance π-π stacking, while meta-substitution may favor hydrophobic interactions .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving imidazole functionalization and oxadiazole ring formation. In contrast, 6m () uses a straightforward cycloaddition, offering higher yields but less structural complexity .
Crystallographic and Physical Properties :
- Dichlorophenyl analogs () exhibit conformational flexibility (dihedral angles 54.8–77.5°), whereas the target’s oxadiazole-imidazole scaffold may enforce planarity, improving crystallinity and thermal stability .
Biological Activity :
- While direct data for the target compound is lacking, structurally related acetamides (e.g., and ) show antimicrobial activity. The oxadiazole’s metabolic resistance to hydrolysis could enhance in vivo efficacy compared to ester-containing analogs .
Research Findings and Data Tables
Table 1: Molecular Weight and Functional Group Comparison
Table 2: Hypothetical Bioactivity Comparison
Biological Activity
N-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group, an oxadiazole moiety, and an imidazole ring. Its molecular formula is with a molecular weight of approximately 374.85 g/mol.
Research indicates that compounds containing oxadiazole and imidazole rings often exhibit significant biological activity. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and its analogs:
| Activity | IC50 (µM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Antitumor | 5.0 | A549 (lung cancer) | |
| Antibacterial | 10.0 | S. aureus | |
| Anti-inflammatory | 0.044 | COX inhibition (in vivo) | |
| Cytotoxicity | 7.5 | NIH/3T3 (mouse embryoblast) |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of this compound, it was found to significantly inhibit the growth of A549 lung cancer cells with an IC50 value of 5.0 µM. This suggests potential for development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects revealed that the compound inhibited COX enzymes with an IC50 of 0.044 µM against COX-1 and 4.52 µM against COX-2. This highlights its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
